3,4-Diacetoxybenzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a process for preparing 3,4-dihydroxybenzonitrile includes the steps of reacting a nitrile compound with an alkali metal halide, followed by treating with an acid . Another method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .
Chemical Reactions Analysis
While specific chemical reactions involving “3,4-Diacetoxybenzonitrile” are not available, related compounds have been studied. For example, benzonitrile has been used in the synthesis of nitrogen-containing heterocyclic compounds . Also, benzoic acid has been studied for its reactions with OH, NO3, and SO4− radicals .
Scientific Research Applications
Use in Food Contact Materials
The substance “3,4-Diacetoxybenzonitrile” has been evaluated for its safety in the context of food contact materials . The European Food Safety Authority (EFSA) conducted a risk assessment of the monomer and concluded that there is no significant risk associated with its use in food contact materials . This implies that “3,4-Diacetoxybenzonitrile” could potentially be used in the manufacturing of food packaging materials, utensils, and other items that come into direct contact with food.
Use in Environmental Science and Pollution Research
“3,4-Diacetoxybenzonitrile” has also been utilized in the fabrication and characterization of magnetic nanoadsorbents . Specifically, it was functionalized onto Fe3O4/AC@SiO2 magnetic nanoparticles to enhance the adsorption and desorption capacity of gaseous benzene and toluene, which are volatile organic compounds (VOCs) . This suggests that “3,4-Diacetoxybenzonitrile” could play a significant role in environmental science and pollution research, particularly in the development of effective adsorbents for VOC pollutants.
Mechanism of Action
Target of Action
The primary targets of 3,4-Diacetoxybenzonitrile are currently unknown. The compound is structurally similar to 3,4-Dihydroxybenzoic Acid , but the acetoxy groups may alter its target affinity and specificity
Mode of Action
Benzonitriles often act as inhibitors or modulators of enzyme activity, but the exact mechanisms depend on the specific targets involved .
Biochemical Pathways
The biochemical pathways affected by 3,4-Diacetoxybenzonitrile are currently unknown. Related compounds such as 3,4-dihydroxybenzoic acid are involved in the metabolism of aromatic compounds
Pharmacokinetics
The pharmacokinetics of 3,4-Diacetoxybenzonitrile, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well studied. Therefore, it’s difficult to predict its bioavailability and pharmacokinetic profile. Related compounds such as methyl 3,4-dihydroxybenzoate have been shown to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .
properties
IUPAC Name |
(2-acetyloxy-4-cyanophenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRIDYHXQXSNCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C#N)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diacetoxybenzonitrile |
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